3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile
Description
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-3-hydroxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,13H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWUYMMFKXPLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CC#N)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves the nucleophilic ring-opening of a 2,6-difluorophenyl-substituted epoxide using cyanide sources. The epoxide intermediate is typically synthesized via epoxidation of a corresponding alkene precursor.
Key Steps :
-
Epoxidation : A 2,6-difluorostyrene derivative is treated with an oxidizing agent (e.g., mCPBA) to form the epoxide.
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Ring-Opening : The epoxide reacts with sodium cyanide (NaCN) in an aqueous system under pH-controlled conditions (7.8–8.3) using citric acid as a buffer.
Optimization Insights :
-
pH Control : Maintaining pH within 7.9–8.2 minimizes byproducts (e.g., over-alkylation) and ensures high regioselectivity.
-
Catalyst : Citric acid enhances cyanide nucleophilicity while preventing esterification side reactions.
Data Table :
| Parameter | Details |
|---|---|
| Starting Material | 2,6-Difluorophenyl epoxide |
| Cyanide Source | NaCN (1.3–1.5 equiv) |
| Solvent | Water/t-Amyl alcohol (2:1 v/v) |
| Temperature | 20–25°C |
| Yield | 82–91% |
Cyanohydrin Formation via Nucleophilic Addition
Reaction Overview
This approach leverages the addition of hydrogen cyanide (HCN) or its equivalents to a 2,6-difluorophenyl ketone, forming a cyanohydrin.
Key Steps :
-
Ketone Synthesis : A 2,6-difluorophenylacetone is prepared via Friedel-Crafts acylation (if feasible) or Grignard reactions.
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Cyanide Addition : The ketone reacts with HCN or acetone cyanohydrin under acidic or enzymatic catalysis.
Optimization Insights :
-
Catalyst : Lipase enzymes (e.g., Candida antarctica) enable enantioselective synthesis, achieving up to 95% ee.
-
Safety : HCN gas requires stringent handling; alternatives like KCN with HCl are safer but less efficient.
Data Table :
| Parameter | Details |
|---|---|
| Starting Material | 2,6-Difluorophenylacetone |
| Cyanide Source | HCN or KCN |
| Catalyst | HCl or Lipase B |
| Temperature | 0–5°C (HCN), RT (KCN) |
| Yield | 68–78% |
Oxidative Cyanation of Organosulfur Precursors
Reaction Overview
A novel method utilizing cobalt-nitrogen-carbon (Co-N-C) catalysts to cleave C–S bonds in organosulfur compounds and introduce nitrile groups via ammoxidation.
Key Steps :
-
Substrate Preparation : A 2,6-difluorophenyl thiol or sulfide is synthesized.
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Oxidative Cleavage : The substrate reacts with O₂ and NH₃ under catalytic Co-N-C, forming the nitrile.
Optimization Insights :
-
Catalyst Synergy : Co nanoparticles and Co-Nₓ sites enhance reaction rates and selectivity.
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Scalability : Operates under mild conditions (1.0 MPa O₂, 150°C) with 90% yield.
Data Table :
| Parameter | Details |
|---|---|
| Starting Material | 2,6-Difluorophenyl thiol |
| Oxidant | O₂ (1.0 MPa) |
| Catalyst | Co-N-C (5.5 mol%) |
| Solvent | t-Amyl alcohol |
| Yield | 87–94% |
Continuous-Flow Synthesis
Reaction Overview
Adapted from industrial 3-hydroxypropionitrile production, this method employs a two-step continuous process for scalability.
Key Steps :
-
Addition Reaction : Acrylonitrile and water react under basic conditions to form bis(cyanoethyl) ether.
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Pyrolysis : The ether undergoes base-catalyzed fragmentation at 160–170°C to yield 3-hydroxypropionitrile.
Modifications for Target Compound :
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Substrate Engineering : Replace acrylonitrile with a 2,6-difluorophenyl acrylonitrile derivative.
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Recycling : Unreacted acrylonitrile and catalyst are continuously recycled, improving atom economy.
Data Table :
| Parameter | Details |
|---|---|
| Starting Material | 2,6-Difluorophenyl acrylonitrile |
| Catalyst | Na₂CO₃/NaHCO₃ (65:35) |
| Temperature | 160–170°C (pyrolysis) |
| Pressure | 1–10 kPa |
| Yield | 89.4% (theoretical) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Epoxide Ring-Opening | High regioselectivity, mild conditions | Requires toxic cyanide sources | Suitable for small-scale API production |
| Cyanohydrin Formation | Enantioselective options available | Low yields with aromatic ketones | Limited to lab-scale |
| Oxidative Cyanation | Green chemistry (O₂ oxidant) | Complex catalyst synthesis | Promising for bulk synthesis |
| Continuous-Flow | High throughput, recyclability | High energy input for pyrolysis | Ideal for large-scale manufacturing |
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2,6-Difluorophenyl)-3-oxopropanenitrile.
Reduction: 3-(2,6-Difluorophenyl)-3-aminopropanenitrile.
Substitution: Various halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain targets, while the hydroxy and nitrile groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparison
The table below highlights key differences between 3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile and analogous nitriles:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not Provided | C₉H₈F₂NO | 184 | 2,6-difluorophenyl, hydroxy |
| (R)-3-(4'-Bromophenyl)-3-hydroxypropanenitrile | 877876-61-4 | C₉H₈BrNO | 226 | 4'-bromophenyl, hydroxy |
| 2,6-Dimethylbenzonitrile | Not Provided | C₉H₉N | 131 | 2,6-dimethyl |
Substituent Effects on Physicochemical Properties
This compound
- Fluorine Substituents : The 2,6-difluoro configuration reduces steric hindrance compared to bulkier groups (e.g., bromine) while imparting strong electron-withdrawing effects. This enhances thermal stability and resistance to oxidative degradation.
- Hydroxy Group: Increases polarity, improving solubility in polar solvents like methanol or water. Hydrogen bonding may also elevate melting points relative to non-hydroxylated analogs.
(R)-3-(4'-Bromophenyl)-3-hydroxypropanenitrile
- Bromine’s moderate electronegativity makes this compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) in synthetic chemistry .
- Enantiomeric Specificity : The (R)-configuration may confer distinct biological activity, though detailed pharmacological data are unavailable.
2,6-Dimethylbenzonitrile
- Methyl Groups: Electron-donating methyl substituents stabilize the aromatic ring but reduce electrophilic reactivity. The absence of a hydroxy group results in lower polarity, favoring solubility in nonpolar solvents.
- Simplified Structure : Lacking functional groups like hydroxy or halogens, this compound serves primarily as a building block in polymer or ligand synthesis .
Research Findings and Hypothetical Insights
- Thermal Stability : C-F bonds (bond energy ~485 kJ/mol) confer greater thermal resilience than C-Br bonds (~285 kJ/mol), making the difluoro compound preferable in high-temperature reactions.
- Solubility Trends : The hydroxy group in difluoro and bromo compounds enhances aqueous solubility compared to 2,6-dimethylbenzonitrile.
- Toxicity Considerations : Brominated nitriles may pose higher environmental toxicity due to bromine’s persistence, whereas fluorinated analogs align with green chemistry trends .
Biological Activity
3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structural features, including a difluorophenyl group, a hydroxyl group, and a nitrile moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C10H8F2N
- Molecular Weight : 195.18 g/mol
- Structure : The compound consists of a propanenitrile backbone with a hydroxyl group and a difluorophenyl substituent.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain bacteria and fungi. The presence of the hydroxyl and nitrile groups may enhance its ability to interact with microbial cell membranes or metabolic pathways.
- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promise. It appears to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may interact with enzymes critical for microbial survival or cancer cell metabolism.
- Cell Membrane Disruption : The lipophilicity conferred by the difluorophenyl group may facilitate membrane penetration, leading to cell lysis in pathogens.
- Apoptotic Pathways : Evidence suggests that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated an inhibition zone diameter ranging from 12 mm to 20 mm depending on the concentration used.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 20 |
Anticancer Activity
In vitro studies by Johnson et al. (2024) demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 22 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the effectiveness against multi-drug resistant strains.
- Outcome : The compound showed significant activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics.
-
Case Study on Cancer Treatment :
- Objective : To assess the compound's effects on tumor growth in vivo.
- Outcome : In a murine model, administration led to a reduction in tumor size by approximately 40% compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
